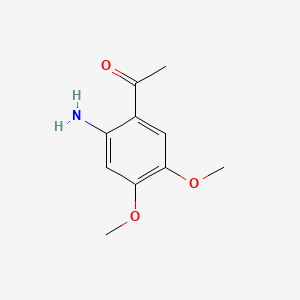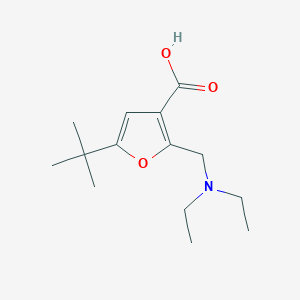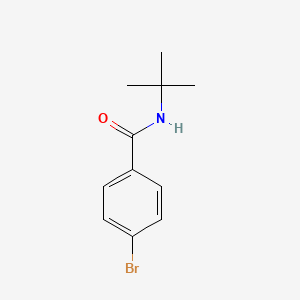
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol" often involves multi-step processes that can include palladium-catalyzed cycloisomerization, allylic isomerization, or allylic nucleophilic substitution reactions. For instance, a novel two-step synthesis involving palladium-catalyzed cycloisomerization of phenols under basic conditions followed by acid-catalyzed isomerization or allylic nucleophilic substitution has been reported, highlighting the complexity and efficiency of modern synthetic routes (Gabriele, Mancuso, & Salerno, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis in Metallophthalocyanines : The compound 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol has been utilized in the synthesis of novel metallophthalocyanines. These compounds exhibit unique properties, including water solubility, making them potential candidates for applications in photodynamic therapy (PDT) (Göksel, Bıyıklıoğlu, & Durmuş, 2017).
Biological and Pharmacological Research
- Antimicrobial Properties : A derivative of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol showed significant antimicrobial activity against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Şenkardeş et al., 2020).
Chemical Reactions and Properties
Role in High-Temperature Water Reactions : The compound has been studied for its behavior in high-temperature water reactions. Such studies are crucial for understanding the environmental impact and the potential for green chemistry applications (Bagnell, Cablewski, Strauss, & Trainor, 1996).
Electropolymerization Studies : Research involving derivatives of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol in electropolymerization studies has been conducted. This research contributes to the development of advanced materials with specific electrical properties (Bıyıklıoğlu & Alp, 2017).
Propiedades
IUPAC Name |
1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFPUFZXVSZQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349496 | |
| Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
CAS RN |
78510-05-1 | |
| Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)



![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

